molecular formula C11H9I3N2O4 B1662528 Iotalamic acid CAS No. 2276-90-6

Iotalamic acid

Cat. No.: B1662528
CAS No.: 2276-90-6
M. Wt: 613.91 g/mol
InChI Key: UXIGWFXRQKWHHA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Iotalamic acid is primarily used as a diagnostic contrast agent . It is used in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The primary targets of this compound are the tissues that need to be visualized during these imaging procedures.

Mode of Action

As a contrast agent, it works by blocking x-rays. The iodine present in this compound absorbs the x-rays, allowing the structures containing the contrast agent to be clearly visible on the radiograph .

Biochemical Pathways

Its primary function is to improve the contrast of structures or fluids within the body during medical imaging procedures .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid transport through the circulatory system to the kidneys following intravascular injection . It is excreted unchanged in the urine by glomerular filtration . Renal accumulation is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection . In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods .

Result of Action

The result of this compound’s action is the enhancement of contrast in medical imaging procedures, allowing for better visualization and diagnosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in patients with impaired renal function, the accumulation and excretion of this compound can be slower, affecting the timing and quality of imaging . Additionally, the patient’s hydration status may impact the distribution and elimination of the contrast agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iothalamic acid is synthesized through a multi-step process involving the iodination of aromatic compounds. The key steps include:

    Iodination: The introduction of iodine atoms into the aromatic ring.

    Amidation: The formation of amide bonds to introduce functional groups that enhance solubility and stability.

Industrial Production Methods: Industrial production of iothalamic acid involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Iothalamic acid undergoes various chemical reactions, including:

    Oxidation: The introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: The replacement of functional groups with other atoms or groups, often using halogenation or nitration reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.

Major Products: The major products formed from these reactions include various iodinated derivatives and intermediates used in further synthesis steps .

Scientific Research Applications

Iothalamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in biological studies to enhance the contrast of cellular and tissue structures in imaging techniques.

    Medicine: Widely used as a contrast agent in diagnostic imaging procedures to improve the visualization of blood vessels, organs, and tissues.

    Industry: Utilized in the production of radiographic films and other imaging materials.

Comparison with Similar Compounds

Uniqueness of Iothalamic Acid: Iothalamic acid is unique due to its specific chemical structure, which provides a balance between high radiopacity and solubility. Its ability to rapidly distribute and accumulate in target areas makes it an effective contrast agent for a wide range of imaging procedures .

Properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGWFXRQKWHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-20-3 (mono-hydrochloride salt)
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023164
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2276-90-6
Record name Iothalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2276-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iothalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IOTHALAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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